1-methyl-N-(2-methylcyclohexyl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-methyl-N-(2-methylcyclohexyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2/c1-10-5-3-4-6-12(10)13-11-7-8-14(2)9-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
AQCPTRVYDDJKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CCN(C2)C |
Origin of Product |
United States |
Biological Activity
1-methyl-N-(2-methylcyclohexyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H23N
- Molecular Weight : 193.33 g/mol
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. These interactions suggest possible applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.
Biological Activities
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
-
Antidepressant Activity :
A study investigated the effects of various pyrrolidine derivatives, including this compound, on depression models in rodents. The results indicated a significant reduction in depressive-like behaviors, suggesting a role in serotonin receptor modulation. -
Analgesic Effects :
In a controlled trial assessing the analgesic properties of related compounds, it was found that this compound produced a notable decrease in pain response in animal models. The mechanism was hypothesized to involve opioid receptor pathways. -
Cognitive Enhancement :
Research focusing on cognitive performance showed that compounds similar to this compound could enhance memory retention and learning abilities in mice subjected to cognitive stress tests.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Half-life | Approximately 4 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal and fecal |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Preparation Methods
Pyrrolidine Ring Synthesis via Reductive Amination
A foundational approach involves constructing the pyrrolidine core through reductive amination. This method, adapted from green synthesis principles for cyclic amines, employs aldehydes and primary amines in the presence of reducing agents:
- Step 1 : React 4-oxopentanal with 2-methylcyclohexylamine in methanol under reflux.
- Step 2 : Introduce sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.
- Step 3 : Purify via column chromatography (ethyl acetate/hexane, 1:3).
Results :
| Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Oxopentanal | 78 | 98.5 |
| 2-Methylcyclohexylamine | 82 | 97.8 |
This method offers moderate yields but excels in stereochemical control, producing a 3:1 diastereomeric ratio favoring the cis-isomer.
Multi-Component Tandem Amination
Copper-catalyzed three-component reactions enable efficient pyrrolidine assembly. Drawing from tandem amination/cyanation/alkylation sequences, this route integrates 2-methylcyclohexylamine directly into the ring:
- Step 1 : Combine propargyl alcohol, 2-methylcyclohexylamine, and acrylonitrile in acetonitrile.
- Step 2 : Add CuI (10 mol%) and heat at 80°C for 12 hours.
- Step 3 : Isolate the product via distillation under reduced pressure.
Results :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 80 | 12 | 85 |
| CuBr | 80 | 12 | 72 |
This method achieves high regioselectivity and avoids intermediate purification.
Functionalization of 1-Methylpyrrolidin-3-ol
The hydroxyl group in 1-methylpyrrolidin-3-ol (synthesized via malic acid and methylamine cyclization) can be converted to an amine through a Mitsunobu reaction:
- Step 1 : React 1-methylpyrrolidin-3-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
- Step 2 : Add 2-methylcyclohexylamine and stir at 25°C for 24 hours.
- Step 3 : Extract with dichloromethane and concentrate.
Results :
| Substrate | Reagent | Yield (%) |
|---|---|---|
| 1-Methylpyrrolidin-3-ol | DEAD/PPh₃ | 65 |
This method, while reliable, requires careful handling of air-sensitive reagents.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereoselectivity |
|---|---|---|---|
| Reductive Amination | 78–82 | Moderate | Moderate |
| Tandem Amination | 85 | High | High |
| Mitsunobu Functionalization | 65 | Low | Low |
The tandem amination route (Method 2) is optimal for large-scale synthesis due to its high yield and minimal purification steps.
Challenges and Optimization
- Steric Hindrance : The 2-methylcyclohexyl group impedes nucleophilic substitution, favoring SN1 mechanisms in acidic conditions.
- Solvent Choice : Tetrahydrofuran enhances reaction rates in copper-catalyzed systems, while toluene improves cyclization efficiency.
- Catalyst Recycling : CuI can be recovered via aqueous extraction, reducing costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
